4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol
Description
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(3-amino-4-methylpyrazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-7-6-11(10-8(7)9)4-2-3-5-12/h6,12H,2-5H2,1H3,(H2,9,10) |
InChI Key |
BGNMZXZMKGRQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCCCO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approaches
Alkylation of 3-Amino-4-methylpyrazole
The foundational route involves alkylating 3-amino-4-methylpyrazole with a butanol-derived electrophile. A representative method utilizes 1,4-dibromobutane as the alkylating agent under basic conditions. In a typical procedure, 3-amino-4-methylpyrazole reacts with 1,4-dibromobutane in dimethylformamide (DMF) at 80°C for 12 hours, yielding the intermediate 4-bromo-1-(3-amino-4-methyl-1H-pyrazol-1-yl)butane. Subsequent hydrolysis with aqueous sodium hydroxide affords the target compound.
Key Variables:
- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Base: Potassium carbonate or triethylamine neutralizes HBr byproducts.
- Temperature: Elevated temperatures (70–90°C) accelerate substitution kinetics.
Table 1: Alkylation Reaction Optimization
| Starting Material | Alkylating Agent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Amino-4-methylpyrazole | 1,4-Dibromobutane | DMF | K2CO3 | 80 | 12 | 58 |
| 3-Amino-4-methylpyrazole | 1-Bromo-4-chlorobutane | Acetonitrile | Et3N | 70 | 18 | 47 |
Multi-Step Synthesis via Pyrazole Functionalization
Reductive Amination of Pyrazole Aldehydes
An alternative pathway begins with 5-methyl-1H-pyrazole-3-carbaldehyde, which undergoes reductive amination with 4-aminobutanol. Using sodium cyanoborohydride in methanol at room temperature for 24 hours, the imine intermediate is reduced to the secondary amine, yielding the target compound.
Mechanistic Insights:
- Imine Formation: The aldehyde reacts with the primary amine of 4-aminobutanol, forming a Schiff base.
- Reduction: NaBH3CN selectively reduces the C=N bond while preserving the pyrazole ring.
Table 2: Reductive Amination Conditions
| Aldehyde | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 5-Methyl-1H-pyrazole-3-carbaldehyde | 4-Aminobutanol | NaBH3CN | MeOH | 25 | 24 | 65 |
Catalytic Methods and Reaction Optimization
Acid-Catalyzed Condensation
A one-pot synthesis employs 3-amino-4-methylpyrazole and tetrahydrofuran-2,5-diol in the presence of sulfuric acid. The reaction proceeds via acid-catalyzed dehydration, forming the butanol side chain directly. At 100°C for 6 hours, this method achieves a 72% yield with minimal byproducts.
Advantages:
- Atom Economy: Avoids pre-functionalized alkylating agents.
- Scalability: Suitable for kilogram-scale production.
Phase-Transfer Catalysis (PTC)
Using benzyltriethylammonium chloride as a PTC, 3-amino-4-methylpyrazole reacts with 1,4-butanediol ditosylate in a biphasic system (water/dichloromethane). The catalyst facilitates anion transfer, enhancing reaction rates at 50°C (yield: 63%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to improve heat transfer and mixing. A tandem system combines pyrazole alkylation and hydrolysis in series, reducing reaction time from 18 hours (batch) to 2 hours (flow) with 85% yield.
Purification Techniques:
- Recrystallization: Ethanol/water mixtures remove unreacted starting materials.
- Column Chromatography: Silica gel with ethyl acetate/hexane eluents isolates high-purity product (>98%).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 58 | 95 | Moderate | Low |
| Reductive Amination | 65 | 97 | High | Medium |
| Acid-Catalyzed Condensation | 72 | 93 | High | Low |
| Continuous Flow | 85 | 99 | Industrial | High |
Key Findings:
- Continuous Flow Synthesis offers superior efficiency and purity, albeit with higher initial capital investment.
- Acid-Catalyzed Condensation balances cost and yield, ideal for mid-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The compound may also participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
3-Amino-4-methylpyrazole: Similar structure but lacks the butanol side chain.
4-Amino-1-methylpyrazole: Similar structure but with different substitution patterns.
1-Methyl-1H-pyrazol-4-amine: Another pyrazole derivative with different functional groups.
Uniqueness: 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol is unique due to its specific substitution pattern and the presence of the butanol side chain, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Q & A
Q. What are the established synthetic routes for preparing 4-(3-Amino-4-methyl-1H-pyrazol-1-yl)butan-1-ol, and what reaction conditions are critical for success?
The synthesis typically involves condensation reactions between substituted pyrazole precursors and butanol derivatives. A common approach is to react 3-amino-4-methylpyrazole with a suitably functionalized butanol under catalytic conditions. For example:
- Stepwise synthesis : Use a nucleophilic substitution reaction between 3-amino-4-methylpyrazole and 4-chlorobutan-1-ol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF at 80–100°C for 12–24 hours .
- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve high purity .
Critical factors include maintaining anhydrous conditions to avoid hydrolysis of intermediates and optimizing stoichiometry to minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- X-ray crystallography : Use SHELX software for refinement to resolve the 3D structure, particularly for verifying the stereochemistry of the pyrazole ring and butanol chain .
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and the butanol chain (δ 1.5–3.5 ppm for CH₂ groups) .
- FT-IR : Confirm the presence of -OH (broad peak ~3300 cm⁻¹) and -NH₂ (sharp peak ~3400 cm⁻¹) .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic studies improve the synthesis of this compound?
Reaction kinetics studies (e.g., monitoring Cr(VI) reduction in butanol derivatives) reveal first-order dependencies on substrate concentration, suggesting rate-limiting steps involving nucleophilic attack . To optimize:
Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations can predict:
- Electron distribution : The amino group on the pyrazole ring acts as an electron donor, influencing reactivity in substitution reactions .
- Transition states : Model interactions between the butanol hydroxyl group and electrophilic reagents (e.g., aldehydes in coupling reactions) .
Software like Gaussian or ORCA is recommended, using crystallographic data (bond lengths/angles) as input for accuracy .
Q. How can researchers resolve contradictions in reported biological activities of similar pyrazole-butanol derivatives?
Discrepancies often arise from assay conditions or structural variations. Strategies include:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing -CH₃ with -CF₃ on the pyrazole) and compare bioactivity .
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. What strategies mitigate side reactions during functionalization of the butanol chain in this compound?
- Protecting groups : Temporarily protect the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers during pyrazole substitution reactions .
- Low-temperature conditions : Perform reactions at 0–5°C to suppress oxidation of the butanol chain to carboxylic acids .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
